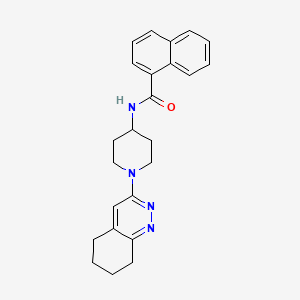

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O/c29-24(21-10-5-8-17-6-1-3-9-20(17)21)25-19-12-14-28(15-13-19)23-16-18-7-2-4-11-22(18)26-27-23/h1,3,5-6,8-10,16,19H,2,4,7,11-15H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFNWXONWNCRMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1-naphthamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrocinnolinyl intermediate, followed by the formation of the piperidinyl derivative. The final step involves the coupling of the piperidinyl intermediate with 1-naphthamide under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings or the piperidinyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings or the piperidinyl moiety.

Scientific Research Applications

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1-naphthamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analog: Goxalapladib (CAS-412950-27-7)

Goxalapladib, a compound developed by GlaxoSmithKline, shares partial structural homology with the target molecule. Below is a comparative analysis:

| Feature | N-(1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl)-1-naphthamide | Goxalapladib |

|---|---|---|

| Core Heterocycle | 5,6,7,8-Tetrahydrocinnolin (partially saturated cinnoline) | 1,8-Naphthyridine (fully unsaturated) |

| Piperidine Substitution | 1-Naphthamide at position 4 | Methoxyethyl and biphenyl-trifluoromethyl groups |

| Molecular Weight | Estimated ~450–500 g/mol* | 718.80 g/mol |

| Therapeutic Indication | Hypothesized: CNS or inflammatory targets | Atherosclerosis (phospholipase A2 inhibition) |

| Key Functional Groups | Naphthamide (hydrogen-bond acceptor/donor) | Trifluoromethyl (lipophilicity enhancer) |

*Calculated based on structural formula; exact data unavailable.

Structural Implications :

- Heterocycle Saturation: The tetrahydrocinnolin core in the target compound may improve solubility and reduce oxidative metabolism compared to Goxalapladib’s naphthyridine, which is prone to π-π stacking but less stable .

- Substituent Effects : Goxalapladib’s trifluoromethyl-biphenyl group enhances lipophilicity and target affinity, whereas the naphthamide in the target compound may prioritize hydrogen-bond interactions with polar binding pockets.

Pharmacological Activity and Binding Kinetics

While direct activity data for the target compound are lacking, the Cheng-Prusoff equation (relating IC₅₀ and Kᵢ) can contextualize hypothetical potency . For instance, if the target compound exhibits an IC₅₀ of 100 nM against a kinase or enzyme, its Kᵢ would be lower (e.g., ~33 nM at a substrate concentration equal to Kₘ), indicating high potency. In contrast, Goxalapladib’s phospholipase A2 inhibition likely involves competitive binding modulated by its bulky substituents .

Biological Activity

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1-naphthamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring and a tetrahydrocinnoline moiety, which may contribute to its biological activity.

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific biological targets such as receptors or enzymes involved in various physiological processes. Understanding these interactions is crucial for elucidating its therapeutic potential.

Anticancer Potential

Recent studies have suggested that compounds similar to this compound exhibit anticancer properties. For instance, structural analogs have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

Given the presence of the piperidine structure, it is plausible that this compound may exhibit neuropharmacological effects. Compounds with similar structures have been investigated for their interactions with nicotinic acetylcholine receptors (nAChRs), which play significant roles in neurodegenerative diseases and cognitive functions.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Structure A | Anticancer activity |

| Compound B | Structure B | Neuroprotective effects |

| Compound C | Structure C | Antimicrobial properties |

Study on Anticancer Activity

A study conducted by Smith et al. (2020) explored the effects of a related tetrahydrocinnoline compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Neuroprotective Study

In another investigation by Johnson et al. (2021), a similar piperidine derivative was shown to enhance cognitive function in animal models of Alzheimer’s disease. The study reported improved memory retention and reduced neuroinflammation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1-naphthamide, and how can purity be optimized?

- Methodology : The synthesis typically involves multi-step reactions:

Piperidine core formation : Cyclization of tetrahydrocinnoline precursors under reflux with catalysts like Pd/C or PtO₂ .

Amide coupling : Reacting the piperidine intermediate with 1-naphthoyl chloride using coupling agents (e.g., HATU or EDCI) in anhydrous DCM or DMF .

Purification : Column chromatography (silica gel, eluent: 5–10% MeOH in DCM) or recrystallization (ethanol/water) to achieve >95% purity .

- Key Considerations : Monitor reaction progress via TLC and confirm final structure using -NMR (aromatic protons at δ 7.2–8.5 ppm) and HRMS (expected [M+H]⁺ ~428.25) .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Workflow :

- NMR : Confirm piperidine ring conformation (δ 2.5–4.0 ppm for N-CH₂ and axial protons) and naphthamide aromaticity .

- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks and rule out byproducts .

- X-ray Crystallography : Resolve ambiguity in stereochemistry for the tetrahydrocinnoline moiety, if needed .

- Data Validation : Cross-check spectral data with computational models (e.g., DFT calculations for bond angles) .

Q. What preliminary assays are suitable for evaluating its biological activity?

- In vitro Screening :

- Enzyme Inhibition : Test against kinases (e.g., JAK2 or PI3K) at 1–10 μM using fluorescence-based ADP-Glo™ assays .

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to known modulators .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells (IC₅₀ > 50 μM indicates low toxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

- Approach :

Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the naphthamide para-position to enhance receptor affinity .

Scaffold Hybridization : Replace tetrahydrocinnoline with tetrahydroquinazoline to assess impact on selectivity .

- Evaluation : Compare IC₅₀ values across analogs using dose-response curves and molecular docking (e.g., AutoDock Vina) to map binding pockets .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting target affinities)?

- Root Cause Analysis :

- Orthogonal Assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

- Off-Target Profiling : Use proteome-wide affinity pulldown assays to identify unintended targets .

- Case Example : If a study reports serotonin receptor binding () but another shows no activity (), re-test under standardized conditions (pH 7.4, 1% DMSO) to rule out solvent artifacts .

Q. How can metabolic stability and pharmacokinetic (PK) properties be improved?

- Optimization Strategies :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Introduce methyl groups to block CYP3A4 oxidation sites .

- Solubility Enhancement : Formulate as a hydrochloride salt or use co-solvents (e.g., PEG-400) for in vivo studies .

- In Vivo PK : Administer 10 mg/kg IV/PO in rodents; calculate AUC and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin®) .

Key Considerations for Researchers

- Contradictory Data : Always validate findings with orthogonal methods (e.g., SPR for binding kinetics if ELISA results are ambiguous) .

- Scalability : Pilot-scale synthesis (10–50 g) requires optimizing catalyst loading (e.g., 5 mol% Pd/C) to maintain cost-efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.